4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine
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Description
4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C24H28N6OS and its molecular weight is 448.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.20453071 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- A novel series of thiazolidinone derivatives incorporating piperazine and pyrimidine units demonstrated significant antimicrobial activity against various bacteria and fungi, highlighting the potential of these compounds in addressing microbial resistance (Divyesh Patel et al., 2012) Synthesis of s-Triazine-Based Thiazolidinones as Antimicrobial Agents.
Heterocyclic Synthesis for Potential Therapeutic Use
- Research on the synthesis of novel benzodifuran and thiazolopyrimidine derivatives derived from visnaginone and khellinone has shown these compounds to possess anti-inflammatory and analgesic properties, suggesting their utility in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020) Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.
Antimicrobial Activity
- Activated nitriles have been used to synthesize pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing a sulfonamido moiety, with some exhibiting promising antimicrobial activities, underscoring the importance of chemical modifications in enhancing biological effects (Y. Ammar et al., 2004) Activated Nitriles in Heterocyclic Chemistry: Facile Synthesis and Antimicrobial Activity of Some Pyrimidine, Pyrazolopyrimidine and Pyrazolotriazine Derivatives Containing Sulfonamido Moiety.
Chemotherapeutic Applications
- The synthesis and evaluation of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moieties were conducted to find high-efficiency antitumor drugs. Some compounds showed significant antitumor activities against various cancer cell lines, suggesting their potential in cancer chemotherapy (Erdong Li et al., 2020) Synthesis and Antitumor Evaluation of 2,4,6-Trisubstituted Pyrimidine Derivatives Containing Benzothiazole Moiety.
Properties
IUPAC Name |
(4-methyl-2-phenyl-1,3-thiazol-5-yl)-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6OS/c1-18-21(32-22(26-18)19-8-4-2-5-9-19)23(31)29-16-14-28(15-17-29)20-10-11-25-24(27-20)30-12-6-3-7-13-30/h2,4-5,8-11H,3,6-7,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEZVALZENTGAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NC(=NC=C4)N5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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